molecular formula C16H18N2O3 B7576171 3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one

3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one

Cat. No. B7576171
M. Wt: 286.33 g/mol
InChI Key: MNBSJSZIWKNAIX-UHFFFAOYSA-N
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Description

3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one is a compound that belongs to the class of isoquinolinones. It has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurobiology. This compound has been reported to have a range of biochemical and physiological effects, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one is not fully understood. However, it has been reported to have a range of biochemical and physiological effects that suggest it may act through multiple pathways. Some of the reported effects include inhibition of DNA topoisomerase II, induction of apoptosis, modulation of ion channels, and inhibition of protein kinase C.
Biochemical and Physiological Effects:
3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one has been reported to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and repair. It has also been reported to induce apoptosis, which is a programmed cell death process that is important for maintaining tissue homeostasis. In addition, it has been shown to modulate ion channels, which are important for the transmission of signals in the nervous system. Finally, it has been reported to inhibit protein kinase C, which is an enzyme involved in various signaling pathways in the cell.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one in lab experiments is its potential to modulate multiple biochemical pathways. This makes it a versatile compound that can be used to investigate a range of biological processes. However, one limitation of using this compound is its complex synthesis method, which requires advanced organic chemistry techniques. This may limit its accessibility to researchers who do not have expertise in this area.

Future Directions

There are several future directions for research on 3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one. One area of interest is its potential as a lead compound for the development of new drugs that target specific biochemical pathways. Another area of interest is its potential therapeutic effects on various diseases, including cancer and neurological disorders. Finally, further investigation into its mechanism of action and its effects on ion channels and protein kinase C may provide new insights into the function of these important cellular components.

Synthesis Methods

The synthesis of 3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one involves a multistep process that requires advanced organic chemistry techniques. The starting material for the synthesis is 2-hydroxy-1,4-naphthoquinone, which is reacted with piperidine and formaldehyde to form the intermediate compound 4-(hydroxymethyl)piperidine-1-carbaldehyde. This intermediate is then reacted with 2-amino-3-bromopyridine to yield the final product, 3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one.

Scientific Research Applications

3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs that target specific biochemical pathways. In pharmacology, it has been studied for its potential therapeutic effects on various diseases, including cancer and neurological disorders. In neurobiology, it has been investigated for its potential role in modulating neurotransmitter systems in the brain.

properties

IUPAC Name

3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-10-11-5-7-18(8-6-11)16(21)14-9-12-3-1-2-4-13(12)15(20)17-14/h1-4,9,11,19H,5-8,10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBSJSZIWKNAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one

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